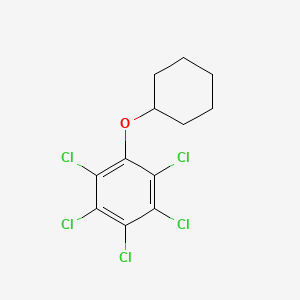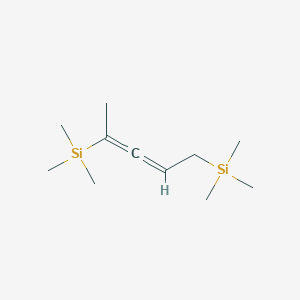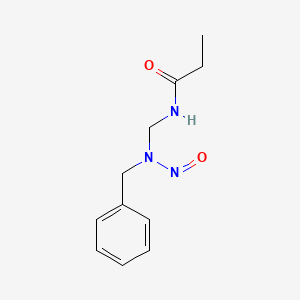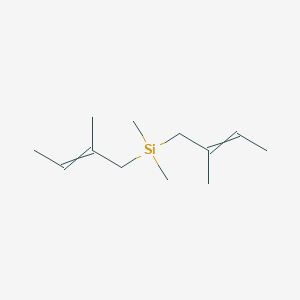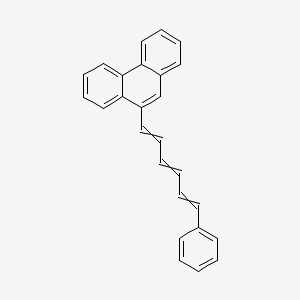
9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene: is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a phenylhexa-1,3,5-trienyl group attached to the 9th position of the phenanthrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene typically involves the coupling of phenanthrene derivatives with phenylhexa-1,3,5-triene. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenanthrene boronic acid with a phenylhexa-1,3,5-trienyl halide under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of phenanthrenequinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the triene system.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Bromine, nitric acid
Major Products:
Oxidation: Phenanthrenequinone derivatives
Reduction: Saturated phenanthrene derivatives
Substitution: Brominated or nitrated phenanthrene derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology: The compound’s interactions with biological molecules are of interest for studying the effects of polycyclic aromatic hydrocarbons on living organisms. It can be used in research related to DNA intercalation and the study of carcinogenicity.
Medicine: While not widely used in medicine, derivatives of phenanthrene have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: In industry, the compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system, which allows for efficient electron transport.
Mécanisme D'action
The mechanism of action of 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to mutations. Additionally, its polycyclic aromatic structure allows it to interact with various enzymes and receptors, influencing cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Phenanthrene: A parent compound with a simpler structure, lacking the phenylhexa-1,3,5-trienyl group.
1,6-Diphenyl-1,3,5-hexatriene: A related compound with a similar triene system but without the phenanthrene core.
Anthracene: Another polycyclic aromatic hydrocarbon with a structure similar to phenanthrene but with a different arrangement of rings.
Uniqueness: 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene is unique due to the combination of the phenanthrene core and the phenylhexa-1,3,5-trienyl group. This structure imparts distinct electronic and photophysical properties, making it valuable for research in organic electronics and materials science.
Propriétés
Numéro CAS |
63296-81-1 |
|---|---|
Formule moléculaire |
C26H20 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9-(6-phenylhexa-1,3,5-trienyl)phenanthrene |
InChI |
InChI=1S/C26H20/c1(4-12-21-13-5-3-6-14-21)2-7-15-22-20-23-16-8-9-17-24(23)26-19-11-10-18-25(22)26/h1-20H |
Clé InChI |
LNZVKNUSQCIKIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



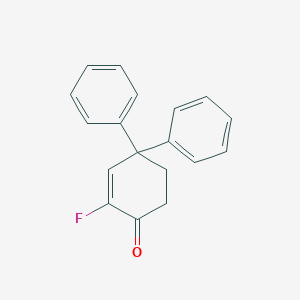
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
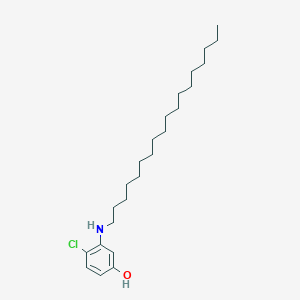


![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)

